4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
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Overview
Description
4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a chemical compound with the molecular formula C11H9N3O4S and a molecular weight of 279.276 g/mol . This compound is part of a collection of rare and unique chemicals used in early discovery research . It features a benzamide core substituted with a methoxy group and a nitrothiazole moiety, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-nitro-2-aminothiazole under appropriate conditions to yield the desired product
Chemical Reactions Analysis
4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: While not widely used in industrial applications, it serves as a valuable research tool in developing new materials and chemicals
Mechanism of Action
The mechanism of action of 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrothiazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide include:
N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea: This compound has similar structural features but includes a urea linkage instead of a benzamide core.
Nitazoxanide: A compound with a nitrothiazole moiety, used as an antiparasitic agent.
Tizoxanide: The active metabolite of nitazoxanide, sharing similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H9N3O4S |
---|---|
Molecular Weight |
279.27 g/mol |
IUPAC Name |
4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9N3O4S/c1-18-8-4-2-7(3-5-8)10(15)13-11-12-6-9(19-11)14(16)17/h2-6H,1H3,(H,12,13,15) |
InChI Key |
DBHUGAVWJOUDKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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